These properties make Pentane-d12 ideal for studying a wide range of molecules in NMR experiments.
Here, Pentane-d12's ability to act as a stable isotope tracer is crucial for understanding complex metabolic pathways.
Pentane-d12 maintains the same basic structure as regular pentane, a linear chain of five carbon atoms (C5) with twelve deuterium atoms (D) attached (CD3(CD2)3CD3). The key difference lies in the presence of deuterium instead of hydrogen. Deuterium has a neutron in its nucleus compared to hydrogen's single proton, resulting in a slightly larger mass.
This isotopic substitution affects the vibrational modes of the molecule. The C-H bond vibrations in regular pentane differ from the C-D vibrations in pentane-d12. This difference is exploited in techniques like nuclear magnetic resonance (NMR) spectroscopy, where the specific resonance peaks of deuterium can be distinguished from those of hydrogen [2].
Pentane-d12, like regular pentane, is expected to undergo combustion reactions in the presence of oxygen, releasing carbon dioxide, water vapor, and heat.
C5D12 (g) + 8O2 (g) → 5CO2 (g) + 6D2O (g) + ΔH [Eqn 1]
Pentane-d12 can participate in various organic reactions similar to regular pentane, with the caveat that the C-D bond strength might influence reaction rates slightly compared to C-H bonds. The specific reactions would depend on the intended application and chosen reaction conditions.
Pentane-d12 does not have a specific biological mechanism of action. Its primary use is as a labeled molecule to study various processes. For example, in NMR spectroscopy, the specific resonance peaks of deuterium can be used to differentiate between closely spaced hydrogen signals in complex molecules [5]. Additionally, pentane-d12 can serve as a solvent or internal standard in studies involving non-polar interactions or as a reference compound for mass spectrometry.
Flammable;Irritant;Health Hazard